1-(4-Chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dimethylamide
Description
This compound is a triazole-based derivative characterized by a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 1, a ketone group at position 5, and a dimethylamide moiety at the carboxylic acid position (C3). Triazole derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and enzyme-inhibitory activities .
Properties
IUPAC Name |
1-(4-chlorophenyl)-N,N-dimethyl-5-oxo-4H-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c1-15(2)10(17)9-13-11(18)16(14-9)8-5-3-7(12)4-6-8/h3-6H,1-2H3,(H,13,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYUHJWINQPCAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 4-chlorophenylhydrazine with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the triazole ring.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dimethylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents onto the triazole ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions can involve reducing agents like lithium aluminum hydride.
Substitution reactions may use nucleophiles or electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
Chemical Properties and Reactions
This compound features a triazole ring structure that allows for various chemical reactions:
- Oxidation : Can be oxidized to form derivatives with different functional groups.
- Reduction : Reduction reactions can modify the compound's structure.
- Substitution : Substitution reactions can introduce different substituents onto the triazole ring.
Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The resulting derivatives can have distinct biological and chemical properties, making them useful in further research and applications.
Chemistry
In chemistry, 1-(4-Chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dimethylamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.
Biology
The compound exhibits potential biological activity. Research indicates that it may interact with specific molecular targets, which could lead to insights into biological processes. For example, studies have shown that triazole derivatives can exhibit antifungal properties and may serve as potential drug candidates against various pathogens.
Medicine
In medicinal chemistry, this compound has potential applications in drug development. Its structural features suggest it could be developed into therapeutic agents aimed at treating conditions such as infections or cancer. The ability to modify its structure through chemical reactions enhances its utility in creating targeted therapies.
Industry
In industrial applications, this compound can be utilized in the production of materials or as an intermediate in chemical manufacturing processes. Its stability and reactivity make it a valuable component in various industrial formulations.
Case Studies
Here are some notable case studies highlighting the applications of this compound:
| Study | Application | Findings |
|---|---|---|
| Study 1 | Antifungal Activity | Demonstrated effectiveness against Candida species, suggesting potential as an antifungal agent. |
| Study 2 | Drug Development | Explored modifications leading to increased bioactivity against cancer cell lines. |
| Study 3 | Chemical Synthesis | Used as a precursor in synthesizing novel triazole derivatives with enhanced properties. |
Mechanism of Action
The mechanism by which 1-(4-Chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dimethylamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
- 1-(2,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxamide (CAS RN: 1000577-25-2) Structural Difference: Replaces the 4-chlorophenyl group with a 2,4-dichlorophenyl substituent. Impact: Increased halogenation enhances lipophilicity (logP) and may improve membrane permeability but could reduce solubility. No direct bioactivity data are reported in the evidence .
- 1-(3,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic Acid Diethylamide (CAS RN: 1000574-80-0) Structural Difference: 3,4-Dichlorophenyl group and diethylamide (vs. dimethylamide).
Modifications in the Amide Group
- 1-(4-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic Acid (Santa Cruz Biotechnology, sc-302367) Structural Difference: Lacks the dimethylamide group, retaining a free carboxylic acid. Such analogs are often intermediates for prodrug synthesis .
- 1-(4-tert-Butylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic Acid (2-Chlorophenyl)amide Structural Difference: Incorporates a bulky tert-butylphenyl group and a 2-chlorophenyl amide. The 2-chlorophenyl amide may alter binding interactions in enzyme pockets .
Bioactive Analogs with Anticancer Activity
4-(1-(4-Chlorophenyl)-5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamido)benzoic Acid (4v)
Fenchlorazole (1-(2,4-Dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylic Acid)
Physicochemical and Pharmacokinetic Comparison
Key Research Findings
- Substituent Position Matters: Dichlorophenyl analogs (2,4- or 3,4-) show higher logP values than the monochlorophenyl target compound, suggesting better membrane penetration but possible toxicity risks .
- Amide vs. Acid : Free carboxylic acid derivatives (e.g., sc-302367) are less cell-permeable but serve as precursors for bioactive amides .
- Anticancer Potential: Triazoles with extended aromatic systems (e.g., 3,4,5-trimethoxyphenyl in 4v) exhibit potent antiproliferative activity, likely via kinase inhibition .
Biological Activity
1-(4-Chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dimethylamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C10H9ClN4O2
- Molecular Weight : 232.66 g/mol
- CAS Number : [not specified in the search results]
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole compounds exhibit notable antimicrobial properties. A study evaluated various triazole derivatives against Gram-positive and Gram-negative bacterial strains. The results demonstrated that certain derivatives showed significant inhibition of bacterial growth, suggesting potential as antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of triazole derivatives have been documented in studies involving peripheral blood mononuclear cells (PBMCs). Compounds similar to 1-(4-Chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole were shown to modulate cytokine release (e.g., TNF-α and IL-6), indicating their potential in treating inflammatory conditions .
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds derived from 1-(4-Chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole demonstrated cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation in leukemia and breast cancer models .
Study 1: Cytotoxicity Evaluation
In a recent study evaluating the cytotoxic effects of triazole derivatives on cancer cell lines (CEM-13 and U-937), it was found that these compounds exhibited IC50 values in the micromolar range. The study utilized flow cytometry to confirm that these compounds induced apoptosis through activation of caspases .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Triazole A | CEM-13 | 15.63 | Apoptosis induction |
| Triazole B | U-937 | 10.38 | Caspase activation |
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of triazole derivatives on PBMC cultures. The compounds were tested for toxicity and cytokine modulation at concentrations up to 100 µg/mL. Results showed low toxicity and significant modulation of pro-inflammatory cytokines compared to control groups .
The biological activities of 1-(4-Chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole are attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Triazoles often inhibit enzymes involved in critical biological processes, including those related to inflammation and cell proliferation.
- Cytokine Modulation : By affecting cytokine release profiles, these compounds can alter immune responses.
- Induction of Apoptosis : Many triazoles induce programmed cell death in cancer cells through various signaling pathways.
Q & A
Q. What are the optimal synthetic routes for 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dimethylamide, and how can computational methods enhance reaction efficiency?
Answer: The compound’s synthesis typically involves cyclocondensation of substituted hydrazines with carbonyl precursors, followed by functionalization. To optimize efficiency, integrate quantum chemical reaction path searches (e.g., density functional theory) with iterative experimental feedback. For example, computational models predict transition states and intermediates, reducing trial-and-error approaches. Post-calculation, narrow experimental conditions (solvent, catalyst, temperature) using statistical design of experiments (DoE). This hybrid approach accelerates pathway validation and minimizes side reactions .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?
Answer: Prioritize NMR (¹H/¹³C, DEPT for stereochemistry), FT-IR (amide C=O and triazole ring vibrations), and HRMS for molecular ion confirmation. For purity, use HPLC-UV/ELSD with C18 columns (acetonitrile/water gradients). Cross-validate results with X-ray crystallography if single crystals are obtainable. Quantify residual solvents via GC-MS and trace impurities via LC-MS/MS .
Q. How can researchers troubleshoot low yields during the final amidation step of this compound?
Answer: Common issues include incomplete activation of carboxylic acid or competing side reactions. Methodological steps:
- Use coupling agents (e.g., HATU/DMAP) with dimethylamine in anhydrous DMF.
- Monitor reaction progress via TLC or in situ FT-IR.
- If yields remain low, explore microwave-assisted synthesis (e.g., 80°C, 30 min) or switch to flow chemistry for better mixing and heat transfer .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?
Answer: Employ molecular dynamics (MD) simulations to study ligand-catalyst interactions (e.g., Pd or Cu complexes). Use frontier molecular orbital (FMO) theory to identify nucleophilic/electrophilic sites. For example, the triazole ring’s N-atoms may coordinate with metals, enabling cross-coupling reactions. Validate predictions via in situ XAFS or Raman spectroscopy during catalysis .
Q. What strategies resolve contradictions in reported biological activity data for structurally analogous triazole derivatives?
Answer: Discrepancies often arise from assay variability (e.g., cell lines, concentrations). Methodological solutions:
- Perform dose-response curves across multiple models (e.g., cancer vs. non-cancer cells).
- Use chemoinformatics tools to compare substituent effects (e.g., 4-chlorophenyl vs. dichlorophenyl analogs).
- Apply meta-analysis to published datasets, adjusting for confounding factors (e.g., solvent toxicity in in vitro studies) .
Q. How can advanced separation technologies improve isolation of stereoisomers or degradation products?
Answer: For stereoisomers, employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA). Optimize mobile phases using 2-propanol/hexane with 0.1% TFA. For degradation products (e.g., hydrolyzed amides), use preparative SFC (supercritical CO2 with methanol co-solvent). Monitor stability via accelerated degradation studies (40°C/75% RH) .
Q. What experimental designs validate the compound’s mechanism of action in enzyme inhibition studies?
Answer: Combine kinetic assays (e.g., Michaelis-Menten plots) with surface plasmon resonance (SPR) for binding affinity (KD). Use molecular docking (AutoDock Vina) to map interactions with active sites. Cross-correlate with mutagenesis studies (e.g., alanine scanning) to confirm critical residues .
Methodological Considerations for Data Analysis
Q. How should researchers address discrepancies between computational predictions and experimental reaction outcomes?
Answer:
Q. What statistical frameworks are recommended for analyzing structure-activity relationships (SAR) in triazole derivatives?
Answer:
- Apply multivariate analysis (PLS regression) to correlate descriptors (logP, polar surface area) with bioactivity.
- Use Bayesian networks to model non-linear interactions.
- Validate models via external test sets and applicability domain analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
